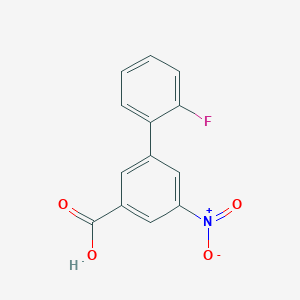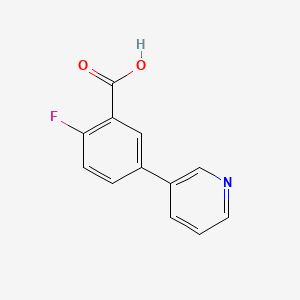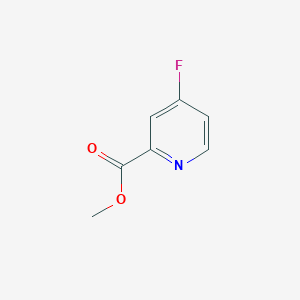![molecular formula C16H12BrF3N2O2 B1439694 3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide CAS No. 1138443-35-2](/img/structure/B1439694.png)
3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide involves several steps. The starting materials typically include 3-(trifluoromethyl)aniline and 2-bromoacetyl chloride. The reaction proceeds through an acylation reaction where 2-bromoacetyl chloride reacts with 3-(trifluoromethyl)aniline to form the desired product . The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used. For example, the amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or alteration of protein function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide include:
3-[(2-Chloroacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide: This compound has a chlorine atom instead of a bromine atom in the acyl group. It may have different reactivity and biological activity due to the difference in halogen atoms.
3-[(2-Iodoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide: This compound has an iodine atom in the acyl group, which can affect its reactivity and interactions with proteins.
3-[(2-Fluoroacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide: The presence of a fluorine atom in the acyl group can influence the compound’s stability and reactivity.
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the bromine atom.
Propriétés
IUPAC Name |
3-[(2-bromoacetyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF3N2O2/c17-9-14(23)21-12-5-1-3-10(7-12)15(24)22-13-6-2-4-11(8-13)16(18,19)20/h1-8H,9H2,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADAUGOTQSXXGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CBr)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


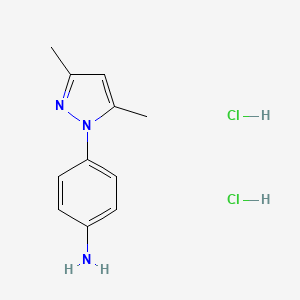




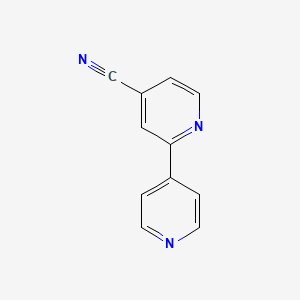
![N-[(4-bromophenyl)methyl]cyclopropanesulfonamide](/img/structure/B1439622.png)

